molecular formula C5H7ClN2O2 B2606613 2-(1H-Imidazol-2-yl)acetic acid hydrochloride CAS No. 1297344-60-5

2-(1H-Imidazol-2-yl)acetic acid hydrochloride

Cat. No.: B2606613
CAS No.: 1297344-60-5
M. Wt: 162.57
InChI Key: UBZJCAXSFAKNQQ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)acetic acid hydrochloride typically involves the reaction of imidazole with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the carbon of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into imidazole-2-ylmethanol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Imidazole-2-carboxylic acid.

    Reduction: Imidazole-2-ylmethanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Imidazol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)acetic acid
  • 2-(1H-Imidazol-4-yl)acetic acid
  • 2-(1-Methyl-1H-imidazol-4-yl)acetic acid

Uniqueness

2-(1H-Imidazol-2-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1H-imidazol-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJCAXSFAKNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297344-60-5
Record name 2-(1H-imidazol-2-yl)acetic acid hydrochloride
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